ethyl 2-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
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Description
Ethyl 2-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.19540532 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound that has attracted attention due to its potential biological activities. This compound integrates various structural motifs, including an indole ring, an oxadiazole moiety, and an acetamide group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple functional groups that may influence its interactions with biological targets. The presence of the oxadiazole ring is particularly noteworthy as it is associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, research has shown that certain oxadiazole analogs demonstrate potent activity against a range of bacterial strains. A study on similar compounds reported minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The indole scaffold is well-known for its anticancer potential. Compounds like this compound may exert cytotoxic effects on cancer cell lines. Research has shown that derivatives of indole can induce apoptosis in various cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The oxadiazole moiety can enhance bioactivity by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of oxadiazole derivatives found that compounds similar to this compound exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported an MIC value of approximately 32 µg/mL for one of the derivatives .
Case Study 2: Anticancer Activity
Another investigation evaluated the cytotoxic effects of a series of indole-based compounds on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Properties
IUPAC Name |
ethyl 2-[[2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-4-32-25(31)18-10-6-7-11-19(18)26-22(30)15-29-20-12-8-5-9-17(20)14-21(29)24-28-27-23(33-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXHRWJHWQLBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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